Fmoc-D-Lys(Mtt)-OH
Description
Contextualizing Fmoc-D-Lys(Mtt)-OH as a Specialized Amino Acid Derivative in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a peptide chain while it is anchored to a solid support. jove.com The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions during peptide chain elongation. biosynth.com
This compound is a prime example of a specialized building block designed for Fmoc-based SPPS. The Fmoc group serves as the temporary protecting group for the α-amino group, which is removed at each step of the synthesis to allow for the coupling of the next amino acid. iris-biotech.de The Mtt group, on the other hand, protects the ε-amino group of the lysine (B10760008) side chain. iris-biotech.de This side-chain protection is crucial as the lysine side chain's amino group is a reactive nucleophile that could otherwise interfere with the controlled, stepwise formation of the peptide backbone.
The use of this compound is particularly valuable when site-specific modification of the lysine side chain is desired. chempep.com After the full peptide has been assembled, the Mtt group can be selectively removed while the rest of the peptide and its other protecting groups remain intact, allowing for the introduction of various functionalities such as fluorescent labels, biotin (B1667282) tags, or branched peptide chains. chempep.comsigmaaldrich.com
| Property | Value |
| Chemical Formula | C41H40N2O4 |
| Molecular Weight | 624.77 g/mol |
| CAS Number | 198544-94-4 |
| Appearance | White to beige powder |
| Melting Point | 140-150 °C |
| Primary Application | Fmoc solid-phase peptide synthesis |
Table 1: Physicochemical Properties of this compound. Data sourced from iris-biotech.deiris-biotech.de
Fundamental Principles of Orthogonal Protection Strategies in Peptide Synthesis
The concept of "orthogonality" in protecting group strategy is fundamental to the synthesis of complex peptides. fiveable.me It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, without affecting the others. biosynth.comfiveable.me This allows for the selective deprotection and modification of specific functional groups at desired stages of the synthesis. fiveable.me
In the context of this compound, the Fmoc/tBu/Mtt protection scheme exemplifies a three-dimensional orthogonal strategy.
Fmoc group (α-amino protection): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deiris-biotech.de
tert-Butyl (tBu)-based groups (side-chain protection for other amino acids): These are strongly acid-labile and are cleaved with strong acids like trifluoroacetic acid (TFA), usually at the final step of cleaving the peptide from the resin. iris-biotech.de
Mtt group (lysine side-chain protection): This group is highly acid-sensitive and can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM). peptide.comnih.gov These conditions are mild enough not to cleave the tBu-based protecting groups or the peptide from most resins. nih.gov
This orthogonality allows for a precise sequence of events:
Assembly of the peptide chain using Fmoc-amino acids.
Selective removal of the Mtt group from the lysine side chain.
On-resin modification of the now-exposed lysine side-chain amine.
Final deprotection of all remaining side-chain protecting groups and cleavage of the peptide from the solid support.
| Protecting Group | Typical Deprotection Reagent | Function in SPPS |
| Fmoc | 20% Piperidine in DMF | Temporary α-amino protection |
| tBu-based | 95% Trifluoroacetic Acid (TFA) | Permanent side-chain protection |
| Mtt | 1-2% TFA in Dichloromethane (DCM) | Orthogonal side-chain protection |
Table 2: Common Orthogonal Protecting Groups in Fmoc SPPS. Data sourced from iris-biotech.deiris-biotech.depeptide.comnih.gov
Historical Development and Significance of the Mtt Protecting Group for Lysine Side Chains
The trityl group and its derivatives have a long history as protecting groups in organic synthesis. The 4-methyltrityl (Mtt) group, a structural modification of the trityl group, was introduced to offer more rapid cleavage under acidic conditions. nih.gov Its application was extended to the protection of the side chains of asparagine and glutamine, and significantly, to the ε-amino group of lysine. nih.gov
The preparation of the highly acid-sensitive Fmoc-L-Lys(Mtt)-OH was first reported in 1995. nih.govnih.gov This development was a significant advancement in peptide chemistry, as it provided a robust tool for the synthesis of complex peptide structures. nih.gov The ability to selectively deprotect the lysine side chain on the solid support opened up new avenues for creating branched peptides, cyclic peptides, and peptides conjugated to other molecules. nih.govresearchgate.net
Research has explored various conditions for the removal of the Mtt group, aiming to optimize the deprotection efficiency while minimizing side reactions. researchgate.netresearchgate.net Studies have investigated different acidic reagents and solvent systems, as well as the use of scavenger reagents like triisopropylsilane (B1312306) (TIS) to quench the reactive trityl cations generated during deprotection. sigmaaldrich.comnih.gov The intense yellow color of the Mtt cation in acidic solution provides a convenient visual indicator for monitoring the deprotection process. researchgate.net
The significance of the Mtt group lies in its contribution to the expansion of the synthetic peptide toolbox. It has enabled the synthesis of a wide array of modified peptides for various applications, including the development of peptide-based drugs, diagnostic tools, and biomaterials. jove.comchapman.edu The use of this compound, in particular, allows for the creation of peptides with enhanced stability and unique three-dimensional structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679796 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198544-94-4 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Orthogonal Strategies Employing Fmoc D Lys Mtt Oh
Optimized Synthetic Protocols for the Preparation of Fmoc-D-Lys(Mtt)-OH
A common synthetic route is as follows:
Protection of the ε-amino group: D-lysine is reacted with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base. This reaction selectively protects the ε-amino group of lysine (B10760008), yielding H-D-Lys(Mtt)-OH.
Protection of the α-amino group: The resulting H-D-Lys(Mtt)-OH is then reacted with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in the presence of a base to yield the final product, this compound. google.com
Another described method involves mixing H-Lys-OR (where R is a C1-C4 alkyl) or its salt with 4-methyl triphenyl chloromethane (B1201357) and an alkali for a catalytic reaction to obtain Mtt-Lys(Mtt)-OR. This is followed by acidolysis and saponification to yield H-Lys(Mtt)-OH, which is then reacted with Fmoc-OSu. google.com
The final product is typically a white to off-white powder with a melting point in the range of 140-150 °C. sigmaaldrich.com Purity is generally assessed by techniques such as HPLC and TLC, with assays often showing ≥98.0% purity. sigmaaldrich.com
Integration of this compound into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chapman.edu In this strategy, the Nα-Fmoc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de The acid-labile Nε-Mtt group, along with other acid-labile side-chain protecting groups like tert-butyl (tBu), remains intact during the Fmoc deprotection steps. nih.goviris-biotech.de
The incorporation of this compound into the growing peptide chain is achieved using standard coupling reagents such as HBTU and DIPEA in DMF. chapman.edu The successful coupling can be monitored using qualitative tests like the ninhydrin (B49086) test to confirm the absence of free amines.
This orthogonal protection scheme allows for the selective deprotection of the Mtt group on the solid support, exposing the ε-amino group of the D-lysine residue for further modification while the rest of the peptide chain and its protecting groups remain unaffected. nih.gov This on-resin modification is a cornerstone for creating complex peptide structures.
Coupling Chemistry and Efficiency Considerations for this compound in Peptide Chain Elongation
The successful incorporation of any amino acid into a growing peptide chain during SPPS depends on the efficiency of the coupling reaction. This involves the activation of the C-terminal carboxyl group of the incoming Fmoc-amino acid to facilitate the formation of a new amide bond with the N-terminal amine of the resin-bound peptide.
For this compound, the coupling process is influenced significantly by the steric hindrance imposed by the bulky 4-methyltrityl (Mtt) group. beilstein-journals.orgchempep.com This bulkiness, a common feature of trityl-based protecting groups, can impede the approach of the activated amino acid to the N-terminus of the peptide chain, potentially leading to incomplete or slow coupling reactions. chempep.com This is a critical consideration, as inefficient coupling results in deletion sequences, which are difficult to separate from the target peptide.
To overcome the challenge of steric hindrance, several strategies are employed:
Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) combined with an additive like HOBt (Hydroxybenzotriazole) can be effective. However, for sterically demanding couplings, more potent activating agents are often required. chempep.com Urionium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive and can significantly improve coupling yields for hindered amino acids like this compound. chempep.com In particularly difficult cases, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyOxP have also been used effectively. sigmaaldrich.commdpi.com
Reaction Conditions: Extending the coupling time or performing a "double coupling" (repeating the coupling step with a fresh portion of reagent and amino acid) are common methods to drive the reaction to completion. Microwave-assisted SPPS has also emerged as a powerful technique to enhance reaction rates and improve coupling efficiency, particularly for difficult sequences or sterically hindered residues. beilstein-journals.orgkohan.com.tw
Pre-activation: Allowing the this compound to react with the coupling reagent for a short period before adding it to the resin-bound peptide (a process known as pre-activation) can generate a higher concentration of the active species, which may improve coupling outcomes. However, caution is needed as some derivatives, particularly those of diaminobutyric acid (Dab), have shown a propensity for rapid lactamization upon activation, which deactivates the building block. nih.govresearchgate.net
| Coupling Reagent Class | Examples | General Application Notes for Hindered Residues |
|---|---|---|
| Carbodiimides | DIC (+ HOBt or Oxyma) | Standard, but may require extended reaction times or double coupling for residues like this compound. mdpi.com |
| Urionium Salts | HBTU, TBTU, HATU | Highly efficient and fast-acting. HATU is often considered superior for very difficult couplings. chempep.com |
| Phosphonium Salts | PyBOP, PyAOP, PyOxP | Very potent activators, known to minimize racemization. PyOxP has been noted for efficient multiple acylations. mdpi.comnih.gov |
Applications of Fmoc D Lys Mtt Oh in the Elaboration of Complex Peptide Architectures
Design and Synthesis of Branched Peptides Utilizing Fmoc-D-Lys(Mtt)-OH
Branched peptides, which contain a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, are of significant interest in various biomedical fields. They can be used to create synthetic vaccines, drug delivery systems, and multivalent ligands. The synthesis of these complex structures is greatly facilitated by the use of this compound.
The core strategy for synthesizing branched peptides using this derivative involves its incorporation into the main peptide chain during standard solid-phase peptide synthesis (SPPS). Once the desired linear sequence is assembled, the Mtt group on the D-lysine side chain can be selectively removed under mild acidic conditions, typically with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov These conditions are mild enough to leave other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), as well as the linkage to many acid-sensitive resins, intact. nih.govpeptide.com
Following the selective deprotection of the ε-amino group of the D-lysine residue, a new peptide chain can be assembled on this newly exposed amine. This process allows for the creation of well-defined branched structures with precise control over the sequence of both the main and the branched peptide chains. This compound is thus considered an excellent derivative for the synthesis of branched peptides and for the construction of templates and multifunctionalized resins for combinatorial synthesis. chempep.com
An example of this application is the synthesis of oligolysine cores suitable for the solid-phase assembly of Multiple Antigenic Peptides (MAPs) and Template-Assembled Synthetic Proteins (TASPs). nih.gov In this context, this compound can be used to create a lysine-based scaffold onto which multiple copies of an antigenic peptide can be synthesized.
| Protecting Group | Deprotection Reagent | Orthogonality | Application in Branched Peptide Synthesis |
| Fmoc (α-amino) | 20% Piperidine (B6355638) in DMF | Orthogonal to Mtt and Boc/tBu | Allows for stepwise elongation of the main peptide chain. |
| Mtt (ε-amino) | 1% TFA in DCM | Orthogonal to Fmoc and Boc/tBu | Enables selective deprotection of the lysine (B10760008) side chain for the initiation of branch synthesis. chempep.comnih.gov |
| Boc/tBu (Side chains) | High concentration of TFA | Orthogonal to Mtt and Fmoc | Protects other reactive side chains during both main chain and branch synthesis. peptide.com |
Strategies for Cyclic Peptide Synthesis Incorporating this compound
Cyclic peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. The incorporation of this compound into a peptide sequence provides a versatile handle for various cyclization strategies.
Side-chain to side-chain cyclization is a powerful method for creating conformationally constrained peptides. This compound is instrumental in this approach. The strategy involves synthesizing a linear peptide containing this compound and another amino acid with a reactive side chain, such as aspartic acid or glutamic acid, which are protected with an orthogonal protecting group like 2-phenylisopropyl (O-2-PhiPr) ester. peptide.comnih.gov
Once the linear peptide is assembled on the solid support, the Mtt and the O-2-PhiPr groups can be selectively removed. nih.gov This exposes the ε-amino group of D-lysine and the side-chain carboxyl group of aspartic or glutamic acid. The formation of a lactam bridge between these two side chains can then be achieved using standard peptide coupling reagents, resulting in a side-chain to side-chain cyclized peptide. Research has demonstrated the successful synthesis of a cyclic cholecystokinin (B1591339) analog using this methodology. nih.gov
Performing the cyclization reaction while the peptide is still attached to the solid support (on-resin cyclization) offers several advantages, including simplified purification and the ability to drive the reaction to completion using a high concentration of reagents. This compound is well-suited for on-resin cyclization strategies. peptide.com
For side-chain to side-chain cyclization, the selective deprotection of the Mtt group and the corresponding side-chain protecting group of another amino acid can be performed on-resin. nih.gov The subsequent cyclization step is then carried out on the solid support. The choice of coupling reagents and reaction conditions is critical for optimizing the yield of the cyclic product and minimizing side reactions such as aspartimide formation. nih.gov Studies have explored various condensation reagents like PyBOP/Cl-HOBt, DIC/HOAt, and BOP/Cl-HOBt to optimize the on-resin macrolactamization step. nih.gov
| Cyclization Strategy | Role of this compound | Key Steps | Example |
| Side-Chain to Side-Chain | Provides a reactive amine on the side chain for lactam bridge formation. | 1. Incorporation of this compound and another orthogonally protected amino acid (e.g., Fmoc-Asp(O-2-PhiPr)-OH). nih.gov 2. Selective on-resin deprotection of both side chains. 3. On-resin cyclization using coupling reagents. | Synthesis of a cyclic cholecystokinin analog. nih.gov |
| Head-to-Tail | Indirectly influences cyclization efficiency through conformational effects. | 1. Synthesis of the linear peptide precursor using Fmoc-SPPS. 2. Cleavage of the peptide from the resin. 3. Solution-phase or on-resin cyclization. | Synthesis of conformationally constrained peptide ligands. chapman.edu |
Head-to-Tail Cyclization Approaches
Site-Specific Chemical Modification and Derivatization of Peptides
The ability to introduce specific chemical modifications at defined positions within a peptide sequence is crucial for developing peptide-based diagnostics, imaging agents, and therapeutics. This compound serves as an excellent tool for such site-specific modifications.
The selective deprotection of the Mtt group on the D-lysine side chain provides a unique chemical handle for the covalent attachment of various molecules, including fluorescent dyes, quenchers, and biotin (B1667282). researchgate.net This allows for the precise labeling of peptides at a specific site.
A common strategy involves synthesizing the peptide on a solid support, selectively removing the Mtt group, and then reacting the exposed amine with a fluorescent probe that has a reactive group, such as a succinimidyl ester. squarespace.com This on-resin labeling approach is highly efficient and simplifies the purification of the final labeled peptide. For instance, the fluorescent dye TAMRA has been successfully conjugated to a peptide on-resin via a lysine side chain that was initially protected with an Mtt group. squarespace.com This method has been used in the synthesis of tension probes for measuring cellular forces. squarespace.com
| Fluorescent Probe/Reporter | Reactive Group on Probe | On-Resin Labeling Protocol | Research Application |
| TAMRA | Succinimidyl ester | 1. Synthesize peptide with this compound. 2. Selectively deprotect the Mtt group with 1% TFA in CH2Cl2. squarespace.com 3. React the exposed amine with TAMRA succinimidyl ester in DMF. squarespace.com | Synthesis of molecular tension probes. squarespace.com |
| Fluorescein (B123965) | Succinimidyl ester | Similar to TAMRA labeling, involving on-resin deprotection of Mtt and reaction with fluorescein succinimidyl ester. squarespace.com | Development of tandem biotin probes. squarespace.com |
| Biotin | - | Can be incorporated via an activated biotin derivative reacting with the deprotected lysine side chain. researchgate.net | Creation of biotinylated peptides for affinity-based applications. |
| NBD dye | - | The lysine side chain can be modified to incorporate a thiol group for reaction with an NBD derivative. | Development of crosslink-type tag-probe pairs for studying protein-protein interactions. niph.go.jp |
Conjugation with Biotin and Affinity Tags
A significant application of this compound is in the site-specific labeling of peptides with biotin and other affinity tags. peptide.com Biotin, a vitamin with a high affinity for the protein avidin (B1170675) and streptavidin, is a widely used tool in molecular biology for detection and purification. By incorporating this compound into a peptide sequence during SPPS, the Mtt group can be selectively removed to expose the lysine side-chain's amino group. This newly available amine can then be reacted with an activated form of biotin, such as biotin-NHS (N-hydroxysuccinimide) ester, to attach the biotin tag to a precise location on the peptide. caltech.edu
This method allows for the creation of biotinylated peptides that can be used in a variety of applications, including:
Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated surfaces to detect and quantify antibodies or other binding partners.
Affinity Chromatography: Peptides tagged with biotin can be used to purify their corresponding receptors or binding proteins from complex biological mixtures.
Cellular Imaging: By using fluorescently labeled streptavidin, the location and trafficking of biotinylated peptides within cells can be visualized.
A similar strategy can be employed to attach other affinity tags, such as FLAG tags or His-tags, to the lysine side chain, further expanding the utility of the synthesized peptides in biochemical and cell biology research.
Incorporation of Chelating Moieties for Metal Coordination
The unique reactivity of the lysine side chain, made accessible by the removal of the Mtt group from this compound, also allows for the incorporation of chelating agents. beilstein-journals.org Chelators are molecules that can bind to metal ions, and peptides functionalized with these moieties have found applications in various fields, including:
Radiopharmaceuticals: Peptides labeled with radioactive metal ions via a chelator can be used for in vivo imaging (e.g., PET or SPECT scans) or targeted radiotherapy of tumors.
Biocatalysis: The incorporation of a metal-binding site can endow a peptide with catalytic activity, creating artificial metalloenzymes.
Sensors: Peptides that change their conformation or signaling properties upon binding to a specific metal ion can be developed as highly sensitive and selective sensors.
The synthesis of these chelating peptides follows a similar path to biotinylation. After the selective deprotection of the Lys(Mtt) side chain on the solid support, a chelating agent with a reactive functional group is coupled to the exposed amine. The choice of chelator depends on the specific metal ion to be coordinated and the intended application.
Post-Synthetic Functionalization via Lysine Side Chain
The strategy of using this compound extends beyond the attachment of biotin and chelators, enabling a broad range of post-synthetic modifications to the lysine side chain. sigmaaldrich.com This versatility allows for the introduction of a wide array of functionalities to tailor the properties of the peptide. Some examples include:
Fluorescent Dyes: Attaching fluorescent probes for use in fluorescence resonance energy transfer (FRET) studies, fluorescence microscopy, and high-throughput screening assays.
Cross-linking Agents: Incorporating photoreactive or chemically reactive groups to study peptide-protein interactions or to stabilize peptide conformations.
Lipids: Conjugating fatty acids or other lipid moieties to enhance membrane permeability or to target the peptide to specific cellular compartments.
Carbohydrates: Glycosylation of the lysine side chain to mimic natural glycoproteins, which can improve solubility, stability, and biological activity.
This ability to selectively modify the lysine side chain provides a powerful tool for creating peptides with novel properties and functions for a wide range of research and therapeutic applications.
Construction of Multifunctionalized Resins and Combinatorial Libraries
This compound is instrumental in the construction of multifunctionalized resins, which serve as the foundation for building combinatorial peptide libraries. chempep.comp3bio.com By attaching this compound to a solid support, the selective removal of the Mtt group allows for the attachment of a second peptide chain or a non-peptidic molecule to the lysine side chain. This creates a branching point on the resin.
This approach is particularly useful for generating "one-bead, one-compound" combinatorial libraries. In this method, each bead of the resin carries a unique peptide sequence. By using a split-and-pool synthesis strategy in combination with this compound and other orthogonally protected amino acids, vast libraries of diverse peptide structures can be rapidly synthesized. These libraries are invaluable for:
Drug Discovery: Screening for peptides with high affinity and specificity for a particular biological target.
Epitope Mapping: Identifying the specific amino acid sequences (epitopes) that are recognized by antibodies.
Material Science: Discovering peptides that can bind to and organize inorganic materials.
The ability to create complex and diverse libraries of molecules on a solid support is a direct result of the unique chemical properties of building blocks like this compound.
Synthesis of Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigen Peptides (MAPs)
Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigen Peptides (MAPs) are larger, more complex peptide architectures that mimic the structure and function of natural proteins. nih.gov this compound plays a critical role in the synthesis of these constructs. researchgate.net
Template-Assembled Synthetic Proteins (TASPs) are designed to fold into specific three-dimensional structures. They often consist of several peptide chains attached to a central scaffold. By using this compound, it is possible to build a lysine-based core on the resin and then selectively deprotect the side chains to initiate the synthesis of multiple peptide chains radiating from this core. nih.gov
Multiple Antigen Peptides (MAPs) are branched peptides that display multiple copies of a particular epitope. researchgate.net This multivalent presentation can significantly enhance the immune response compared to a single copy of the peptide. The synthesis of MAPs typically involves a core made of lysine residues. This compound is an ideal building block for constructing this core, allowing for the stepwise addition of lysine units and the subsequent attachment of the antigenic peptide to the side chains. nih.gov For example, a MAP core can be built by sequentially coupling Fmoc-Lys(Mtt)-OH, deprotecting the Mtt group, and then coupling another Fmoc-Lys(Mtt)-OH to the side chain, creating a branched lysine structure.
The use of this compound in the synthesis of TASPs and MAPs has been instrumental in advancing our ability to create synthetic proteins and vaccines with tailored properties and enhanced efficacy.
Fmoc D Lys Mtt Oh in Medicinal Chemistry and Bioconjugation Research
Development of Peptide-Based Therapeutic Agents
Fmoc-D-Lys(Mtt)-OH plays a pivotal role in the development of peptide-based therapeutic agents due to its utility in creating structurally diverse and functionally optimized peptides. chemimpex.com The ability to selectively remove the Mtt group from the D-lysine side chain while the peptide remains attached to a solid support enables the introduction of various functionalities. researchgate.netresearchgate.net This can include modifications to enhance peptide stability, bioavailability, and therapeutic efficacy. chemimpex.com
Researchers have utilized this compound in the synthesis of bioactive peptides with potential applications in drug discovery and development. chemimpex.com The incorporation of D-amino acids like D-lysine can contribute to increased resistance against enzymatic degradation, a common challenge with peptide therapeutics. The selective deprotection of the Mtt group allows for the attachment of moieties that can improve the pharmacological properties of the peptide, such as polyethylene (B3416737) glycol (PEG) chains to increase half-life or targeting ligands to direct the peptide to specific tissues or cells.
A key advantage of using this compound is its compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols. researchgate.net The Mtt group is stable to the piperidine (B6355638) treatment used for Fmoc group removal but can be cleaved with dilute trifluoroacetic acid (TFA) without affecting other acid-labile protecting groups like Boc or tBu, or cleaving the peptide from many common resins. peptide.comnih.gov
| Attribute | Description | Reference |
| Compound Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-4-methyltrityl-D-lysine | iris-biotech.de |
| Abbreviation | This compound | peptide.com |
| Key Feature | Acid-labile Mtt protecting group on the side-chain amine | researchgate.net |
| Application | Synthesis of modified and complex peptides for therapeutic use | chemimpex.com |
Design and Synthesis of Conformationally Constrained Peptides for Receptor-Specific Targeting
The selective removal of the Mtt group from this compound is a cornerstone technique for creating conformationally constrained peptides. researchgate.net Cyclization of peptides is a widely used strategy to improve their binding affinity, selectivity for specific receptors, and stability towards proteases. chapman.edu By incorporating this compound into a peptide sequence, a side-chain to side-chain or side-chain to terminus cyclization can be achieved.
For instance, in the synthesis of chimeric peptides targeting opioid and NOP receptors, this compound was used to introduce a D-lysine residue. nih.gov Following the assembly of the linear peptide, the Mtt group was selectively removed, allowing for on-resin cyclization with an aspartic acid side chain. nih.gov This process creates a cyclic peptide with a defined conformation, which is crucial for its interaction with the target receptors. chapman.edunih.gov
Similarly, in the development of ligands for the Src SH3 domain, Fmoc-Lys(Mtt)-OH was utilized to create a diacetylated linear peptide that could be further modified. chapman.edu The ability to deprotect the lysine (B10760008) side chain independently of the N-terminus and other side chains provides a versatile handle for introducing conformational constraints. researchgate.net
| Strategy | Description | Example | Reference |
| Side-Chain to Side-Chain Cyclization | The deprotected side-chain amine of D-lysine is reacted with a carboxylic acid side chain of another amino acid (e.g., Aspartic Acid) within the same peptide sequence. | Synthesis of cyclic opioid peptidomimetics. | nih.govmdpi.com |
| Side-Chain to Terminus Cyclization | The deprotected side-chain amine of D-lysine is reacted with the N-terminal or C-terminal of the peptide. | Development of various cyclic peptide analogs. | researchgate.net |
Bioconjugation Strategies for Enhanced Peptide Delivery and Efficacy
This compound is a key reagent in bioconjugation, facilitating the attachment of peptides to other molecules to enhance their delivery and therapeutic effect. chemimpex.com The selective deprotection of the Mtt group provides a specific site for conjugation without interfering with other parts of the peptide. researchgate.net
This strategy is employed to attach various moieties, including:
Fluorescent Dyes: For tracking and imaging purposes in research and diagnostics. beilstein-journals.org
Targeting Ligands: To direct the peptide to specific cells or tissues, such as cancer cells. elte.hu
Drug Molecules: Creating peptide-drug conjugates for targeted therapy.
Polymers (e.g., PEG): To improve solubility and pharmacokinetic profiles. chempep.com
In one study, Fmoc-Lys(Mtt)-OH was used to synthesize peptide-immobilized magnetic beads. mdpi.com The Mtt group was chosen because of its lability to mild acid, which was compatible with the acid-sensitive magnetic beads. mdpi.com This allowed for the specific attachment of the peptide to the beads, creating a tool for potential biomedical applications. mdpi.com Another example is the synthesis of mannosylated lipopeptides with receptor-targeting properties, where Fmoc-Lys(Mtt)-OH was used to introduce a site for attaching azidoacetic acid, which could then be used for click chemistry. acs.org
Role in Drug Discovery Pipelines: Peptide Reactivity Assays and Ligand Binding Studies
In drug discovery, this compound is valuable for creating tools used in various assays. For example, it has been used in the development of peptide reactivity assays to assess the skin sensitization potential of chemicals. mdpi.com In a study by Miyazaki et al. (2020), Fmoc-Lys(Mtt)-OH was used to synthesize peptide-immobilized magnetic beads which could then be used in an assay to quantify chemical reactivity. mdpi.com
The ability to create specifically modified peptides is also crucial for ligand binding studies. By incorporating this compound, researchers can introduce labels or tags at specific positions within a peptide sequence. peptide.com This allows for the investigation of peptide-receptor interactions and the determination of binding affinities.
| Assay Type | Role of this compound | Research Finding | Reference |
| Peptide Reactivity Assay | Synthesis of Lysine-immobilized magnetic beads. | The beads were used to develop an assay for screening contact allergens. | mdpi.com |
| Ligand Binding Studies | Enables site-specific labeling of peptides with tags (e.g., fluorescent dyes, biotin). | Allows for the study of peptide-protein interactions and binding affinity determination. | peptide.comchempep.com |
Applications in Neuroscience Research: Synthesis of Neuropeptides and Hybrid Ligands
This compound is a valuable tool in neuroscience for the synthesis of neuropeptides and hybrid ligands to study neurological pathways and develop potential treatments for neurological disorders. chemimpex.com The incorporation of a D-amino acid can increase the stability of neuropeptides against degradation by proteases in the central nervous system.
The synthesis of chimeric peptides targeting both opioid and NOP receptors is a prime example of its application in this field. nih.gov By using this compound, researchers were able to create cyclic hybrid peptides that combine the pharmacophores of two different parent peptides. nih.gov These hybrid ligands are used to investigate the complex interplay between different receptor systems in the brain.
Furthermore, the ability to introduce specific modifications via the lysine side chain allows for the creation of neuropeptide analogs with altered receptor binding profiles or functional activities. This is essential for dissecting the roles of different neuropeptides and their receptors in various physiological and pathological processes.
Advanced Methodological Considerations and Future Research Directions
Challenges in Maintaining High Purity and Yields of Peptides Containing Fmoc-D-Lys(Mtt)-OH
The synthesis of peptides incorporating this compound, while offering significant advantages for creating complex structures, is not without its difficulties. Achieving high purity and yields can be hampered by several factors inherent to the chemistry of the protecting groups and the peptide sequence itself.
A primary challenge lies in the potential for incomplete removal of the Mtt group. While the Mtt group is designed for selective cleavage under mild acidic conditions, incomplete deprotection can occur, leading to a heterogeneous mixture of the desired peptide and Mtt-protected impurities. researchgate.net This necessitates careful optimization of the deprotection conditions, including the choice of acid, its concentration, and the reaction time. Furthermore, the repetitive nature of SPPS can lead to the accumulation of side products, especially in the synthesis of long or complex peptides.
Another significant issue is the potential for side reactions during the deprotection of the Mtt group. The acidic conditions required for Mtt removal can sometimes lead to the partial cleavage of other acid-labile protecting groups on the peptide or even premature cleavage of the peptide from the resin support, particularly when using highly acid-sensitive resins. beilstein-journals.orgbeilstein-journals.org This is especially problematic when the desired modification on the lysine (B10760008) side chain is followed by further peptide elongation.
Finally, the inherent properties of the peptide sequence itself can impact purity and yield. Aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete reactions and the formation of deletion sequences. The presence of sterically demanding residues near the this compound can also impede coupling efficiency.
Table 1: Common Challenges and Mitigation Strategies in SPPS with this compound
| Challenge | Potential Cause | Mitigation Strategy |
| Incomplete Mtt Deprotection | Insufficient acid strength or reaction time. | Optimize deprotection cocktail (e.g., varying TFA concentration, use of scavengers like TIS). researchgate.net |
| Side-Product Formation | Premature cleavage of other protecting groups or peptide from resin. | Use of orthogonal protecting groups with distinct labilities; selection of a resin with appropriate acid sensitivity. beilstein-journals.orgbeilstein-journals.org |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide. | Incorporation of "difficult sequence" protocols, use of high-boiling point solvents, or microwave-assisted synthesis. |
| Steric Hindrance | Bulky neighboring amino acid residues. | Extended coupling times, use of more potent coupling reagents (e.g., HATU, HCTU). researchgate.net |
Innovations in Deprotection and Functionalization Protocols
To address the challenges associated with this compound, researchers have continuously sought to innovate deprotection and functionalization protocols. A key area of development has been the refinement of Mtt deprotection conditions to enhance selectivity and efficiency.
While a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard method for Mtt removal, variations have been explored to minimize side reactions. researchgate.netnih.gov These include the use of cocktails containing scavengers like triisopropylsilane (B1312306) (TIS) to quench the reactive trityl cation generated during deprotection, thereby preventing side reactions with sensitive residues like tryptophan. researchgate.net Other solvent systems, such as a mixture of hexafluoroisopropanol (HFIP) in DCM, have also been shown to be effective for Mtt cleavage. researchgate.net
Recent advancements have also focused on developing milder deprotection reagents. For instance, a mixture of acetic acid and trifluoroethanol (TFE) in DCM has been reported to effectively remove the Mtt group while leaving other acid-labile groups intact. nih.gov The development of novel deprotection strategies, such as the use of hydrogenolysis under mildly acidic conditions for Fmoc group removal, could also offer new orthogonal approaches in complex syntheses. researchgate.net
Once the lysine side chain is deprotected, a wide array of functionalization strategies can be employed. These include the attachment of reporter molecules like fluorophores and biotin (B1667282), the introduction of polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, and the incorporation of additional peptide chains to create branched structures. researchgate.netrsc.org
Table 2: Deprotection Cocktails for Mtt Group Removal
| Reagent Cocktail | Typical Conditions | Notes |
| 1% TFA in DCM | 2-3 minutes, repeated washes | Standard method, may require optimization. researchgate.net |
| 1% TFA, 5% TIS in DCM | 2-3 minutes, repeated washes | Inclusion of scavenger minimizes side reactions. researchgate.net |
| 30% HFIP in DCM | 3 x 5-15 minutes | Alternative for efficient deprotection. researchgate.net |
| Acetic acid/TFE/DCM (1:2:7) | 30-60 minutes | Milder conditions, preserves other acid-labile groups. nih.gov |
Development of Novel Linker Chemistries Utilizing this compound
The unique properties of this compound have spurred the development of novel linker chemistries for creating advanced peptide-based constructs. The ability to selectively unmask the lysine side-chain amine on the solid support allows for its use as an attachment point for various molecular entities.
One area of active research is the development of linkers for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. By incorporating this compound into a peptide sequence, a cytotoxic drug can be attached to the lysine side chain after its selective deprotection. This strategy allows for precise control over the drug-to-antibody ratio and the site of conjugation.
Furthermore, this compound is instrumental in the construction of peptide-based biomaterials. For example, it can be used to create cross-linking points within a peptide sequence, leading to the formation of hydrogels with tunable mechanical properties. researchgate.net These hydrogels have potential applications in drug delivery and tissue engineering. The synthesis of peptide amphiphiles, which can self-assemble into nanostructures, also often utilizes this compound to introduce fatty acid chains or other hydrophobic moieties. nih.gov
The development of cleavable linkers that can be selectively broken under specific physiological conditions is another promising area. By attaching a therapeutic agent to the lysine side chain of a peptide via a cleavable linker, targeted drug release at the site of action can be achieved.
Emerging Applications in Chemical Biology and Advanced Materials Science
The versatility of this compound has opened up new avenues of research in chemical biology and advanced materials science. Its application extends beyond the synthesis of traditional peptides to the creation of novel molecular probes, biosensors, and functional materials.
In chemical biology, this compound is used to synthesize peptides with site-specific modifications for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. chemimpex.com For instance, peptides containing fluorescently labeled lysine residues can be used to visualize the localization and trafficking of proteins within living cells. beilstein-journals.org The ability to introduce post-translational modifications, such as ubiquitination or glycosylation, at specific lysine residues is also made possible by the orthogonal protection strategy offered by this compound.
In the realm of advanced materials science, this compound is a key component in the bottom-up fabrication of nanostructured materials. The synthesis of dendrimeric peptides, which have a highly branched, tree-like structure, often relies on the use of this compound as a branching point. rsc.org These dendrimers have applications in drug and gene delivery, as well as in catalysis and light-harvesting systems. Furthermore, the functionalization of surfaces with peptides containing this compound allows for the creation of biocompatible coatings for medical implants and biosensors.
Comprehensive Impact on Peptide Stability and Bioavailability within Complex Biological Systems
The incorporation of D-amino acids, such as D-lysine from this compound, into peptide sequences has a profound impact on their stability and bioavailability in biological systems. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, which limits their therapeutic potential.
By introducing D-amino acids, the resulting peptides become more resistant to enzymatic cleavage. nih.gov This increased stability leads to a longer half-life in the body, allowing for sustained therapeutic effects. For example, the replacement of an L-lysine with a D-lysine in a peptide inhibitor of connexin43 was shown to significantly improve its stability in human serum. nih.gov
The modification of the lysine side chain, facilitated by the use of this compound, can also influence the bioavailability of peptides. The attachment of moieties such as polyethylene glycol (PEG) can improve the solubility and pharmacokinetic profile of a peptide, leading to enhanced absorption and distribution in the body. Furthermore, the introduction of targeting ligands to the lysine side chain can promote the accumulation of the peptide at the desired site of action, thereby increasing its therapeutic efficacy and reducing off-target effects. beilstein-journals.orgchemimpex.com
Q & A
Q. What are the recommended storage conditions for Fmoc-D-Lys(Mtt)-OH to maintain its stability during peptide synthesis?
this compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. Moisture-sensitive handling is critical due to the Mtt group's acid lability. Purity should be verified via HPLC (≥98%) and TLC (≥98%) before use, with discrepancies resolved by repeating measurements under standardized conditions (e.g., identical mobile phases) .
Q. How does the stereochemistry of this compound influence its incorporation into peptide sequences compared to the L-isomer?
The D-configuration introduces resistance to proteolytic degradation in peptide chains, making it valuable for stabilizing bioactive conformations. During solid-phase synthesis, coupling efficiency must be monitored via Kaiser tests to ensure complete reaction, as D-amino acids may exhibit slower coupling kinetics .
Q. What analytical methods are essential for characterizing peptides containing this compound?
Post-synthesis, use RP-HPLC for purity assessment and MALDI-TOF MS for molecular weight confirmation. For Mtt deprotection validation, compare pre- and post-cleavage mass spectra to detect residual protection (expected mass shift: ~304 Da) .
Advanced Research Questions
Q. What methodological considerations are critical for selective ε-amino deprotection of Mtt groups while preserving Fmoc protection?
Mtt removal requires 1% TFA in DCM (2–5 min, 3–5 cycles) under strictly controlled conditions. Monitor deprotection via UV absorbance (λ = 495 nm) or ninhydrin tests. Avoid prolonged TFA exposure to prevent aspartimide formation at adjacent residues. Post-cleavage, neutralize with 5% DIEA in DCM .
Q. How can TFA-mediated in situ cyclization be optimized using this compound to minimize side reactions?
The Mtt group enables tandem cyclization: after partial deprotection, activate the ε-amine for intramolecular coupling. Use DIPCDI/HOBt for activation and maintain a low dielectric constant (e.g., DMF:DCM = 1:9) to favor cyclization over polymerization. Monitor reaction progress via LC-MS to detect cyclic vs. linear intermediates .
Q. What strategies improve serum stability of peptides containing this compound derivatives?
For serum stability assays:
Q. How does orthogonal protection with Mtt groups enable multi-functionalization in complex peptide architectures?
The Mtt group’s orthogonality to Fmoc/tBu strategies allows sequential functionalization:
Synthesize the peptide backbone using Fmoc-SPPS.
Deprotect Mtt selectively for ε-amine derivatization (e.g., biotinylation or fluorophore conjugation).
Continue elongation without disrupting side-chain modifications.
Validate stepwise efficiency via Edman degradation or MS/MS sequencing .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in purity assessments between HPLC and TLC?
- HPLC : Detects minor impurities (<2%) but requires optimized gradients.
- TLC : Less sensitive to polar byproducts; use iodine vapor or ninhydrin for visualization.
Reconcile results by cross-validating with NMR (e.g., integration of Fmoc aromatic protons) or repeating HPLC with a C18 column and 0.1% TFA mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
